Dibutyl itaconate

Beschreibung

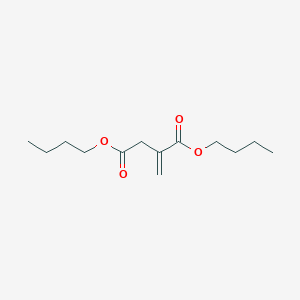

Structure

3D Structure

Eigenschaften

IUPAC Name |

dibutyl 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVXYCDTRMDYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=C)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28452-66-6 | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28452-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5062213 | |

| Record name | Dibutyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155-60-4 | |

| Record name | Dibutyl itaconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl itaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl itaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dibutyl Itaconate from Itaconic Acid and n-Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of dibutyl itaconate, a valuable bio-based monomer and chemical intermediate. The synthesis is achieved through the esterification of itaconic acid with n-butanol. This document details various catalytic methodologies, including traditional acid catalysis, heterogeneous catalysis with zeolites and ion-exchange resins, and enzymatic synthesis. It presents a comparative analysis of reaction conditions, catalyst performance, and product yields. Detailed experimental protocols are provided for key synthetic routes, alongside visual representations of the reaction pathway and a general experimental workflow to facilitate comprehension and practical application in a laboratory setting.

Introduction

This compound (DBI) is an ester of itaconic acid, a bio-based dicarboxylic acid recognized by the U.S. Department of Energy as a key platform chemical.[1] DBI's versatile chemical structure, featuring two ester groups and a reactive double bond, makes it a valuable monomer in the synthesis of polymers and a crucial intermediate in the production of a wide array of chemicals.[1][2] Its applications span various industries, including the manufacturing of plasticizers, adhesives, lubricants, resins, and coatings.[1][3][4] The synthesis of DBI from itaconic acid and n-butanol is a classic esterification reaction, the efficiency of which is highly dependent on the catalytic system and reaction conditions employed.[5] This guide explores the core principles and practical methodologies for this important chemical transformation.

Reaction Mechanism and Catalysis

The synthesis of this compound is an esterification reaction where the two carboxylic acid groups of itaconic acid react with the hydroxyl groups of n-butanol to form a diester and water.[5] This reversible reaction requires a catalyst to achieve a reasonable reaction rate and high yield. The equilibrium can be shifted towards the product side by removing water as it is formed.

Catalytic Approaches

Several catalytic systems have been developed for the synthesis of this compound, each with its own set of advantages and disadvantages.

-

Homogeneous Acid Catalysis: Traditionally, strong mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) have been used as catalysts.[5] While effective, these catalysts are corrosive, difficult to separate from the product mixture, and can lead to the formation of colored byproducts and acidic waste streams.[1][6]

-

Heterogeneous Solid Acid Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These catalysts, being in a different phase from the reactants, are easily separated by filtration and can often be reused.[5] Examples include:

-

Zeolites: Hierarchical zeolites, such as H-BEA, have shown high catalytic activity and selectivity for DBI synthesis.[1][7] Their porous structure provides a large surface area for the reaction to occur.

-

Ion-Exchange Resins: Strong acid ion-exchange resins are also effective catalysts that can be easily recovered and reused.[6][8] They offer a less corrosive alternative to mineral acids.

-

-

Enzymatic Catalysis: Lipases have been employed as biocatalysts for an environmentally friendly synthesis of this compound.[5][9] This method operates under milder reaction conditions, reducing energy consumption and byproduct formation.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of this compound, allowing for easy comparison of different catalytic systems and reaction conditions.

| Catalyst System | Molar Ratio (Itaconic Acid:n-Butanol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Heterogeneous Catalysis | ||||||

| Hierarchical Zeolite H-BEA (HTYK) | 1:10 | 10 wt% | 120 | 10 | 93 | [1] |

| Parent H-BEA Zeolite | 1:10 | 10 wt% | 120 | 10 | 84 | [1] |

| Strong Acid Ion-Exchange Resin | 1:1.4 - 1:3 (mass ratio) | 1:20 - 1:5 (mass ratio to IA) | 90 - 130 | 2 - 8 | High (not specified) | [6] |

| Enzymatic Catalysis | ||||||

| Novozym 435 (Lipase) | 1:13 | 20 wt% of IA | 65 | 48 | 61.8 | [9] |

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: Heterogeneous Catalysis using Hierarchical Zeolite H-BEA

This protocol is based on the work by Lodhi et al. (2023).[1]

Materials:

-

Itaconic acid (ITA)

-

n-Butanol

-

Hierarchical Zeolite H-BEA (HTYK) catalyst

-

Ethanol (for catalyst washing)

Apparatus:

-

100 mL two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Oil bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 100 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid, n-butanol, and the hierarchical zeolite catalyst. A typical molar ratio of itaconic acid to n-butanol is 1:10, with a catalyst loading of 10 wt% relative to the itaconic acid.[1]

-

The reaction mixture is stirred continuously at 400 rpm in an oil bath heated to 120°C.[1]

-

The reaction is allowed to proceed under reflux for 10 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid catalyst is separated from the reaction mixture by filtration.

-

The recovered catalyst can be washed with ethanol, dried at 120°C for 2 hours, and then calcined at 550°C for 5 hours for reuse.[1]

-

The filtrate, containing the crude this compound, is then purified. Excess n-butanol can be removed using a rotary evaporator. Further purification can be achieved by vacuum distillation.

-

The product formation can be confirmed and the yield determined using Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Protocol 2: Synthesis using Strong Acid Ion-Exchange Resin

This protocol is derived from a patented method.[6]

Materials:

-

Itaconic acid

-

n-Butanol

-

Strong acid ion-exchange resin (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Benzene, Toluene (B28343), or Xylene (optional, as a water-entraining agent)

Apparatus:

-

Reactor with a stirrer

-

Heating system

-

Filtration apparatus

-

Washing equipment

-

Vacuum distillation setup

Procedure:

-

Charge the reactor with itaconic acid, n-butanol, the strong acid ion-exchange resin, and hydroquinone. The mass ratio of the ion-exchange resin to itaconic acid is typically between 1:20 and 1:5, and the mass ratio of itaconic acid to n-butanol is between 1:1.4 and 1:3.[6]

-

Optionally, a water-entraining agent like toluene can be added.

-

The mixture is stirred and heated to a temperature between 90°C and 130°C.[6]

-

The reaction is carried out for 2 to 8 hours.[6]

-

Upon completion, the reaction mixture is cooled. The product, this compound, will automatically separate from the solid catalyst.[6]

-

The crude product is filtered to remove the catalyst. The catalyst can be reused directly in the next batch without further treatment.[6]

-

The filtrate is then purified by washing, followed by vacuum distillation to remove water and unreacted n-butanol, yielding the final this compound product.[6]

Protocol 3: Enzymatic Synthesis using Lipase

This protocol is based on the work by Yu et al.[9]

Materials:

-

Itaconic acid (IA)

-

n-Butanol (NBA)

-

Novozym 435 (immobilized lipase)

-

Anhydrous CaCl₂ (dehydrant)

Apparatus:

-

Stirred tank reactor (STR) or a flask with magnetic stirring

-

Constant temperature bath

-

Filtration apparatus

Procedure:

-

In a stirred tank reactor, combine itaconic acid and n-butanol. The optimal molar ratio of itaconic acid to n-butanol is 1:13.[9]

-

Add Novozym 435 as the catalyst, with the amount being 20 wt% of the itaconic acid.[9]

-

Add anhydrous CaCl₂ as a dehydrating agent.

-

The reaction is carried out at 65°C with stirring (e.g., 200 rpm) for 48 hours in a solvent-free system.[9]

-

After the reaction, the immobilized enzyme can be recovered by filtration for reuse.

-

The product mixture can be further purified to isolate the this compound.

Visualizations

Reaction Pathway

The following diagram illustrates the esterification reaction of itaconic acid with n-butanol to form this compound.

Caption: Esterification of itaconic acid with n-butanol.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from itaconic acid and n-butanol can be effectively achieved through various catalytic methods. While traditional homogeneous acid catalysts are effective, heterogeneous catalysts like zeolites and ion-exchange resins offer significant advantages in terms of catalyst recovery, reusability, and reduced environmental impact. Enzymatic synthesis presents a green alternative with mild reaction conditions. The choice of the optimal synthetic route will depend on specific requirements such as desired yield, purity, cost-effectiveness, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to select and implement the most suitable method for their applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 2155-60-4 [chemicalbook.com]

- 3. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 4. CAS 2155-60-4: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 2155-60-4 | Benchchem [benchchem.com]

- 6. CN101735052B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. journal.bcrec.id [journal.bcrec.id]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Dibutyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl itaconate (DBI) is a significant bio-based monomer and chemical intermediate, derived from the fermentation of carbohydrates.[1] As a diester of itaconic acid and n-butanol, its versatile chemical nature, characterized by two ester groups and a reactive double bond, allows it to serve as a valuable component in the synthesis of a wide array of polymers.[2][3] It finds extensive application as a plasticizer, as well as in the manufacturing of coatings, adhesives, and resins.[2][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and a summary of its synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity

| Identifier | Value |

| IUPAC Name | dibutyl 2-methylidenebutanedioate[5] |

| Synonyms | Di(n-butyl) itaconate, Dibutyl 2-methylenesuccinate, Itaconic acid dibutyl ester[6][7] |

| CAS Number | 2155-60-4[2] |

| Molecular Formula | C₁₃H₂₂O₄[2] |

| Molecular Weight | 242.31 g/mol [6][8] |

| Chemical Structure | |

| SMILES: CCCCOC(=O)CC(=C)C(=O)OCCCC[9] | |

| InChI: 1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3[9] |

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow liquid with a relatively low viscosity.[2] The following tables summarize its key physicochemical properties based on available data.

Physical and Thermal Properties

| Property | Value | Temperature (°C) | Pressure |

| Physical State | Clear Liquid[8] | Ambient | Atmospheric |

| Boiling Point | 284 °C[8][9] | - | Atmospheric (lit.) |

| 135-136 °C[6] | - | 10 Torr[6] | |

| Density | 0.985 g/mL[8][9] | 25[8][9] | - |

| 0.9865 g/cm³[6] | 20[6] | - | |

| Refractive Index (n20/D) | 1.444[8][9] | 20[8][9] | - |

| 1.447[6] | 20[6] | - | |

| Viscosity | 5.6 mPa·s[3] | 20[3] | - |

| Vapor Pressure | 0.000728 mmHg[6] | 25[6] | - |

| 0.19 Pa[8] | 25[8] | - | |

| Flash Point | >110 °C (>230 °F)[3][6][8] | - | Closed Cup[3] |

| 136 °C (276.8 °F)[9] | - | - | |

| Surface Tension | 35 x 10⁻³ N/m[3] | 25[3] | - |

Solubility

| Solvent | Solubility | Temperature (°C) |

| Water | 74.8 mg/L[8] | 20[8] |

| Practically insoluble[6] | - | |

| Organic Solvents | Soluble in ethanol (B145695) and acetone[2] | - |

| Very soluble in N,N-Dimethylformamide[6] | - | |

| Soluble in methanol[6] | - | |

| Sparingly soluble in glacial acetic acid[6] | - | |

| Very slightly soluble in chloroform[6] | - |

Experimental Protocols for Physicochemical Property Determination

The following sections outline the standardized methodologies for determining the key physicochemical properties of this compound.

Boiling Point Determination (ASTM D1078)

This method is used to determine the distillation range of volatile organic liquids.[10][11]

-

Apparatus : A distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer or temperature probe.

-

Procedure :

-

A 100 mL sample of this compound is placed in the distillation flask.[12]

-

The flask is heated, and the vapor is passed through a condenser.

-

The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the initial boiling point.[12]

-

Heating is continued, and the temperature is recorded at various percentages of collected distillate.

-

The boiling point is typically reported at atmospheric pressure, with corrections applied for any deviation.

-

Density Measurement (ASTM D4052)

This method utilizes a digital density meter based on the oscillating U-tube principle.[6][13][14]

-

Apparatus : A digital density meter with a thermostatically controlled oscillating U-tube.

-

Procedure :

-

The instrument is calibrated using two reference standards of known density (e.g., dry air and distilled water).

-

A small volume (approximately 1-2 mL) of the this compound sample is injected into the U-tube.[14]

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated automatically by the instrument based on the oscillation period and calibration data. The measurement is performed at a controlled temperature, typically 20°C or 25°C.

-

Refractive Index Measurement (ASTM D1218)

This method is suitable for transparent hydrocarbon liquids and provides high accuracy.[3][15]

-

Apparatus : A high-precision refractometer (e.g., an Abbe refractometer) with a light source (typically a sodium D line) and a temperature-controlled prism.[16]

-

Procedure :

-

The refractometer is calibrated using a liquid standard of known refractive index.

-

A few drops of the this compound sample are placed on the surface of the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20°C).

-

The operator adjusts the instrument to bring the dividing line between the light and dark fields into coincidence with the crosshairs in the eyepiece.

-

The refractive index is then read directly from the instrument's scale.[16]

-

Viscosity Determination (ASTM D445)

This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][2][5]

-

Apparatus : A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a timer.

-

Procedure :

-

The viscometer is charged with the this compound sample.

-

The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

-

The sample is drawn up into the upper bulb of the viscometer.

-

The time taken for the liquid to flow between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[1]

-

Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[1][2]

-

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility: the flask method and the column elution method.[17][18][19] For a substance like this compound with low water solubility, the flask method is generally applicable.

-

Apparatus : A flask, a means of agitation (e.g., magnetic stirrer), a constant temperature bath, and an analytical method to determine the concentration of the solute (e.g., chromatography).

-

Procedure :

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, the mixture is allowed to stand to separate the phases.

-

A sample of the aqueous phase is carefully taken, ensuring no undissolved substance is included (centrifugation or filtration may be necessary).

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.

-

Flash Point Determination (ASTM D93)

This method uses a Pensky-Martens closed-cup tester to determine the flash point of petroleum products and other liquids.[8][9][20]

-

Apparatus : A Pensky-Martens closed-cup tester, which includes a brass test cup, a lid with an opening for an ignition source, a stirrer, and a heating source.[20]

-

Procedure :

-

The sample cup is filled with this compound to a specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[20]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[9]

-

Synthesis of this compound

This compound is synthesized via the Fischer esterification of itaconic acid with n-butanol, typically in the presence of an acid catalyst.[1][21]

Caption: Workflow for the synthesis of this compound.

General Experimental Protocol for Synthesis

-

Reaction Setup : Itaconic acid and an excess of n-butanol are charged into a round-bottom flask equipped with a reflux condenser and a stirrer. A Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.

-

Catalyst Addition : A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.[22]

-

Reaction : The mixture is heated to reflux with continuous stirring. The reaction progress is monitored by measuring the amount of water collected or by analytical techniques like thin-layer chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is cooled. The excess acid catalyst is neutralized with a basic solution (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine to remove any remaining impurities.

-

Purification : The crude this compound is dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product is purified by vacuum distillation to yield a clear, colorless liquid.[23]

Safety and Handling

This compound is generally considered to have low toxicity.[2] However, standard laboratory safety precautions should be observed. It is recommended to handle the substance in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of this compound. The tabulated data, coupled with standardized experimental protocols, offers a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development. The synthesis workflow further elucidates the production of this important bio-based chemical. A thorough understanding of these properties is crucial for the effective application and development of new materials derived from this compound.

References

- 1. ppapco.ir [ppapco.ir]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 5. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 9. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 13. ASTM D4052 - eralytics [eralytics.com]

- 14. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 15. matestlabs.com [matestlabs.com]

- 16. petrolube.com [petrolube.com]

- 17. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN101735052B - Method for preparing this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Dibutyl Itaconate: From Synthesis to Advanced Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dibutyl itaconate (DBI), a bio-based monomer with significant potential in polymer chemistry and advanced biomedical applications. This document covers its fundamental properties, synthesis, polymerization, and characterization, with a special focus on its emerging role in drug delivery and immunomodulation.

Core Properties of this compound

This compound is an ester of itaconic acid, a C5-dicarboxylic acid that is recognized by the U.S. Department of Energy as a key bio-based platform chemical.[1] Its structure, featuring a vinylidene group and two carboxylic ester functionalities, makes it a versatile monomer for the synthesis of a wide range of polymers.

| Property | Value | Reference |

| CAS Number | 2155-60-4 | [2] |

| Molecular Formula | C₁₃H₂₂O₄ | [2] |

| Molecular Weight | 242.31 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 284 °C | [2] |

| Density | 0.985 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.444 | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [3] |

Synthesis and Polymerization of this compound

The primary route for synthesizing this compound is through the esterification of itaconic acid with n-butanol.[1] This reaction can be catalyzed by various acids, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous solid acid catalysts.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification of itaconic acid and n-butanol.

Materials:

-

Itaconic acid

-

n-Butanol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus for azeotropic removal of water.

-

To the flask, add itaconic acid, a molar excess of n-butanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add a small amount of hydroquinone to inhibit polymerization.

-

Add toluene to the reaction mixture to facilitate azeotropic water removal.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

Polymerization of this compound

This compound can be polymerized through various techniques, including free radical polymerization, emulsion polymerization, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization technique influences the polymer's microstructure, molecular weight, and polydispersity.[4][5][6]

Experimental Workflow: Emulsion Polymerization of this compound Copolymers

Caption: Workflow for emulsion polymerization of this compound copolymers.

Characterization of this compound and its Polymers

A suite of analytical techniques is employed to characterize this compound and its corresponding polymers, ensuring structural integrity and desired material properties.

| Analytical Technique | Purpose | Key Observables |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of monomer purity and polymer composition. | ¹H NMR: Characteristic peaks for vinylidene protons and ester alkyl chains. ¹³C NMR: Signals for carbonyl carbons and olefinic carbons. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Strong C=O stretching vibration for the ester groups (~1730 cm⁻¹), C=C stretching for the vinylidene group (~1640 cm⁻¹). |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers. | Elution profile provides information on the molecular weight distribution. |

| Dynamic Light Scattering (DLS) | Measurement of particle size of polymer nanoparticles or microparticles in a dispersion. | Provides the hydrodynamic diameter of the particles. |

Biomedical Applications: A Frontier for this compound

The biocompatible and biodegradable nature of polymers derived from itaconic acid and its esters opens up a plethora of opportunities in the biomedical field, particularly in drug delivery and immunomodulation.

Drug Delivery Systems

Polymers and copolymers of this compound are being explored for the development of controlled drug delivery systems.[7][8] These materials can be formulated into microparticles or nanoparticles to encapsulate therapeutic agents, offering advantages such as sustained release and targeted delivery.[8][9] For instance, itaconic acid-based molecularly imprinted polymers have been developed for pH-triggered drug release.[10]

Experimental Protocol: Preparation of Poly(this compound)-based Nanoparticles for Drug Delivery

Objective: To prepare drug-loaded nanoparticles from a pre-synthesized poly(this compound) copolymer using an oil-in-water emulsion solvent evaporation method.

Materials:

-

Poly(this compound) copolymer

-

Hydrophobic drug

-

Dichloromethane (DCM) or other suitable organic solvent

-

Poly(vinyl alcohol) (PVA) solution (as a stabilizer)

-

Deionized water

Procedure:

-

Dissolve the poly(this compound) copolymer and the hydrophobic drug in DCM to form the oil phase.

-

Prepare an aqueous solution of PVA.

-

Add the oil phase to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water emulsion.

-

Stir the emulsion at room temperature for several hours to allow for the evaporation of the DCM.

-

Collect the formed nanoparticles by centrifugation.

-

Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

-

Lyophilize the nanoparticles to obtain a dry powder.

-

Characterize the nanoparticles for size (DLS), morphology (SEM/TEM), drug loading, and encapsulation efficiency.

Immunomodulatory and Anti-inflammatory Properties

Recent research has highlighted the significant immunomodulatory roles of itaconate and its derivatives.[11][12] Itaconate is an endogenous metabolite that can regulate inflammatory responses in macrophages.[13] Cell-permeable derivatives of itaconate, such as dimethyl itaconate and 4-octyl itaconate, have demonstrated potent anti-inflammatory effects.[11] This positions itaconate-based polymers and prodrugs as promising candidates for the treatment of inflammatory diseases.[14]

Signaling Pathway: Immunomodulatory Action of Itaconate

Caption: Immunomodulatory pathways influenced by itaconate in macrophages.

Conclusion

This compound is a versatile, bio-based monomer with a growing portfolio of applications, extending from sustainable polymers to sophisticated biomedical technologies. Its straightforward synthesis, tunable polymerization, and the inherent biological activity of the itaconate moiety make it a compelling building block for researchers in materials science and drug development. Future research will likely focus on refining polymerization techniques to achieve greater control over polymer architecture and further exploring the therapeutic potential of itaconate-based materials in a clinical context.

References

- 1. This compound | 2155-60-4 | Benchchem [benchchem.com]

- 2. This compound 96 2155-60-4 [sigmaaldrich.com]

- 3. CAS 2155-60-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and Itaconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Dibutyl Itaconate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of dibutyl itaconate, a versatile monomer with applications in polymer synthesis and material science. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines detailed experimental protocols, presents spectral data in a clear, tabular format for easy reference, and includes a workflow diagram for the spectroscopic analysis process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.28 | s | 1H | - | =CH ₂ (a) |

| 5.68 | s | 1H | - | =CH ₂ (a') |

| 4.12 | t | 4H | 6.7 | -O-CH ₂- (d, d') |

| 3.28 | s | 2H | - | -CH ₂- (b) |

| 1.63 | m | 4H | - | -CH₂-CH ₂-CH₃ (e, e') |

| 1.40 | m | 4H | - | -CH₂-CH ₂-CH₃ (f, f') |

| 0.93 | t | 6H | 7.4 | -CH ₃ (g, g') |

Note: Data is interpreted from publicly available spectra. Actual values may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 171.1 | C =O (ester) |

| 166.9 | C =O (ester) |

| 134.3 | =C < |

| 128.8 | =C H₂ |

| 65.1 | -O-C H₂- |

| 64.8 | -O-C H₂- |

| 37.6 | -C H₂- |

| 30.6 | -CH₂-C H₂-CH₃ |

| 19.1 | -C H₂-CH₃ |

| 13.7 | -C H₃ |

Note: Data is interpreted from publicly available spectra. Actual values may vary slightly based on experimental conditions.

Experimental Protocol

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm). A JEOL EX-400 spectrometer operating at 100 MHz in CDCl3 at 55°C has been used in some studies.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FTIR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 2874 | Medium | C-H stretch (alkane) |

| 1725 | Strong | C=O stretch (ester) |

| 1638 | Medium | C=C stretch (alkene) |

| 1465 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

| 1290 | Strong | C-O stretch (ester) |

| 1160 | Strong | C-O stretch (ester) |

| 940 | Medium | =C-H bend (out-of-plane) |

Note: Data is interpreted from the NIST WebBook IR spectrum.[2] Actual values may vary based on the sampling method.

Experimental Protocol

Sample Preparation and Analysis: The FTIR spectrum of this compound can be obtained using various techniques. One common method involves analyzing the neat liquid using an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed directly on the ATR crystal, and the spectrum is recorded.

Alternatively, a solution of this compound in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be prepared and analyzed in a liquid transmission cell.[2] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Thermal properties and stability of dibutyl itaconate

An In-depth Technical Guide to the Thermal Properties and Stability of Dibutyl Itaconate

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal characteristics of chemical compounds is paramount for ensuring stability, safety, and efficacy in various applications. This technical guide provides a comprehensive overview of the thermal properties and stability of this compound (DBI), encompassing both the monomer and its polymeric forms.

Thermal Properties of this compound Monomer

This compound is an ester of itaconic acid that serves as a versatile monomer in polymer synthesis.[1][2] Its thermal properties are critical for safe handling, storage, and polymerization processes.

Key Thermal and Physical Properties:

The physical and thermal characteristics of this compound monomer are summarized in the table below, based on data from safety data sheets and chemical suppliers.

| Property | Value | Source(s) |

| Boiling Point | 284 °C (at atmospheric pressure) | [1] |

| Boiling Point | 190 °C (at 8.0 kPa) | |

| Boiling Point | 135-136 °C (at 10 Torr) | [3] |

| Flash Point | 136 - 138 °C | |

| Flash Point | >230 °F (>110 °C) | [1][3][4] |

| Density | 0.985 g/mL (at 25 °C) | [1] |

| Relative Density | 0.98 | |

| Storage Temperature | 2-8 °C | [1][4] |

Thermal Stability and Hazards:

This compound monomer is relatively stable at room temperature. However, it poses a risk of polymerization at elevated temperatures or in the presence of an initiator.[5] This exothermic reaction can be hazardous if not controlled. Safety data sheets indicate that the substance may polymerize explosively when heated or involved in a fire, and containers may explode when heated.[5] For this reason, commercial preparations are often stabilized with inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MeHQ).[5][6]

Thermal Properties and Stability of Poly(this compound) and its Copolymers

The thermal behavior of polymers derived from this compound is a key determinant of their application range. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to evaluate their thermal stability and transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Summary of TGA Data for this compound-Containing Polymers:

| Polymer System | Degradation Temperature (T5% weight loss) | Key Observations | Source(s) |

| Poly(this compound-co-lauryl methacrylate) | 248 - 264 °C | Two-stage degradation. The first stage (160-240 °C) is attributed to the loss of volatile compounds. | |

| Poly(this compound-co-butadiene) (PDBIB) | Itaconate segment peak at 383.5 °C; Butadiene segment peak at 447.1 °C | Two distinct degradation stages corresponding to the different polymer segments. | [5] |

| Acrylated epoxidized soybean oil-dibutyl itaconate (AESO-DBI) blends | Substantial degradation at 390–400 °C | Degradation temperature is similar to pure AESO. | [7] |

| Poly(this compound-co-butadiene) (PDBIB) | Activation energy for itaconate segment: 196.4 kJ/mol; for butadiene segment: 225.7 kJ/mol | The butadiene segments require a higher temperature for degradation. | [5][8] |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg).

Summary of DSC Data for this compound-Containing Polymers:

| Polymer System | Glass Transition Temperature (Tg) | Key Observations | Source(s) |

| Poly(this compound) | 17 °C | [9] | |

| Poly(this compound-co-butadiene) (PDBIB) | -72 to -42 °C | Tg depends on the butadiene content. | [9] |

| Acrylated epoxidized soybean oil-dibutyl itaconate (AESO-DBI) blends | 1.4 °C (for 1:1 ratio) | Tg decreases as the comonomer content increases. | [7] |

| Poly(dimethyl itaconate/dibutyl itaconate-co-methyl methacrylate) | Tg decreases with increasing itaconate content and longer alkyl chains. | The relative thermal stability increases with the methyl methacrylate (B99206) molar fraction. | [9] |

| Poly(this compound-co-lauryl methacrylate-co-itaconic acid) | A single Tg is observed, indicating a random copolymer. | The Tg can be tuned by adjusting the DBI:LMA ratio. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis results. The following sections outline typical experimental protocols for TGA and DSC analysis of this compound-based materials.

Thermogravimetric Analysis (TGA) Protocol

This protocol is a synthesis of methodologies described in the cited literature for the thermal stability analysis of polymers containing this compound.

-

Instrument: A thermogravimetric analyzer (e.g., TA Instruments TGA/SDT Q600, Mettler-Toledo TGA2, Netzsch TG 209 F1 Iris).[11]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the polymer sample into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a typical flow rate of 40-50 mL/min to prevent oxidative degradation.[5][11]

-

Temperature Program:

-

Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (T5%). The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is a composite of methods described for determining the glass transition temperature of this compound polymers.

-

Instrument: A differential scanning calorimeter (e.g., TA Instruments DSC Q2000, Mettler-Toledo DSC).

-

Sample Preparation: Place 3-5 mg of the polymer sample into an aluminum hermetic pan and seal it.

-

Atmosphere: Use an inert argon or nitrogen atmosphere with a flow rate of around 100 mL/min.

-

Temperature Program (Heat/Cool/Heat Cycle):

-

First Heating Scan: Heat the sample from a low temperature (e.g., 25 °C) to a temperature well above its expected Tg and any melting point (e.g., 170-200 °C) at a heating rate of 10 °C/min. This step removes the sample's prior thermal history.

-

Isothermal Hold: Hold the sample at the high temperature for a few minutes (e.g., 2-5 minutes).

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg (e.g., -90 °C).

-

Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 100 °C).

-

-

Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the workflows for TGA and DSC analysis.

References

- 1. This compound CAS#: 2155-60-4 [m.chemicalbook.com]

- 2. This compound | 2155-60-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. CAS 2155-60-4: this compound | CymitQuimica [cymitquimica.com]

- 7. Overcoming Challenges of Incorporation of Biobased this compound in (Meth)acrylic Waterborne Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(this compound-co-butadiene) Elastomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Solubility Profile of Dibutyl Itaconate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dibutyl itaconate (DBI), a versatile monomer increasingly utilized in polymer synthesis, specialty adhesives, and coatings. Understanding the solubility of DBI in various organic solvents is critical for its effective application in formulation development, reaction engineering, and purification processes. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for these experimental procedures.

Introduction to this compound

This compound (DBI) is the diester of itaconic acid and n-butanol. It is a colorless to pale yellow liquid known for its role as a co-monomer in polymerization reactions, contributing to the flexibility and durability of the resulting polymers. Its chemical structure, featuring two butyl ester groups, largely dictates its solubility behavior, rendering it generally soluble in a range of organic solvents while having limited miscibility with water.

Solubility Data of this compound

Currently, comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively published in readily accessible literature. However, qualitative solubility information and some specific quantitative data are available. The following tables summarize the known solubility characteristics of this compound.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation(s) |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| N,N-Dimethylformamide | Very Soluble | |

| Methanol | Soluble | |

| Glacial Acetic Acid | Sparingly Soluble | |

| Chloroform | Very Slightly Soluble | |

| Water | Practically Insoluble | [1] |

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| Water | 20 | 74.8 mg/L |

Experimental Protocol for Solubility Determination

The following protocol details a standardized laboratory procedure for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely accepted "shake-flask" or equilibrium saturation technique, followed by gravimetric analysis.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected Organic Solvent(s)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Calibrated pipettes and syringes

-

Syringe filters (chemically compatible with the solvent and solute)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The agitation ensures intimate contact between the solute and the solvent.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation. The excess this compound should form a distinct layer.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a calibrated pipette or syringe. Be cautious not to disturb the undissolved solute layer.

-

Attach a syringe filter to the syringe and filter the withdrawn sample into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microdroplets of the solute.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

3.3. Data Calculation

The solubility can be expressed in various units, such as g/100g of solvent or g/100mL of solvent.

-

Mass of dissolved this compound (m_solute): m_solute = (mass of dish + residue) - (mass of empty dish)

-

Mass of the solvent (m_solvent): m_solvent = (mass of saturated solution) - m_solute

-

Solubility in g/100g of solvent: Solubility = (m_solute / m_solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents is an area requiring further research, the existing qualitative information provides a solid foundation for its application. The standardized experimental protocol detailed in this guide offers a reliable method for researchers and professionals to determine the precise solubility of this compound in solvents relevant to their specific applications, thereby facilitating more accurate and efficient formulation and process development.

References

The Ascendance of a Bio-Based Platform Chemical: A Technical Guide to the Historical Development of Itaconic Acid and Its Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

From its humble origins as a thermal decomposition product of citric acid to its current status as a top-12 bio-based platform chemical, itaconic acid has traversed a remarkable journey of scientific discovery and industrialization.[1][2][3] Initially a chemical curiosity, its versatile dicarboxylic acid structure, featuring a reactive methylene (B1212753) group, hinted at a broader potential that would only be fully realized with the advent of biotechnological production methods. This technical guide provides an in-depth exploration of the historical development of itaconic acid and its esters, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key milestones of its discovery and production, detail seminal experimental protocols, and illuminate the intricate signaling pathways that underpin its burgeoning role in immunometabolism and therapeutic development.

A Chronicle of Discovery and Production: From Chemical Synthesis to Microbial Factories

The story of itaconic acid begins in 1836 when it was first observed as a product of the thermal decomposition of citric acid.[1][4][5] For nearly a century, its production remained confined to chemical synthesis routes, which were often inefficient and low-yielding. A significant turning point arrived in 1931 when Kinoshita first described the microbial production of itaconic acid by a filamentous fungus, which he named Aspergillus itaconicus.[6] This discovery laid the groundwork for a bio-based production revolution.

Subsequent research identified Aspergillus terreus as a more prolific producer, and by the 1960s, fermentation had become the primary method for industrial-scale itaconic acid production.[4][7] The first patent for the industrial manufacturing of itaconic acid was filed in 1945, marking its official entry into the commercial landscape.[1]

The development of itaconic acid esters soon followed, expanding the application portfolio of this versatile molecule. An early report from 1873 by Swarts described the polymerization of an ethyl ester of itaconic acid.[1] However, it was the need for more adaptable monomers in the polymer industry that drove further research into various ester forms. A notable patent in 1959 detailed a process for the esterification of itaconic acid with methanol (B129727) to produce dimethyl itaconate, a key derivative that would later find prominence in biomedical research.[1][8]

Key Milestones in the Historical Development of Itaconic Acid and its Esters

| Year | Milestone | Significance | Reference |

| 1836 | Discovery of itaconic acid from citric acid pyrolysis by Samuel Baup. | First identification of the molecule. | [1][4][5] |

| 1873 | Polymerization of an itaconic acid ethyl ester reported by Swarts. | Early indication of its potential in polymer chemistry. | [1] |

| 1931 | First report of microbial production of itaconic acid by Kinoshita using Aspergillus itaconicus. | Paradigm shift towards biotechnological synthesis. | [6] |

| 1945 | First patent for industrial-scale manufacturing of itaconic acid. | Commercialization of itaconic acid production. | [1] |

| 1959 | Patent for the synthesis of dimethyl itaconate by Spano and Condorelli. | Development of a key ester derivative. | [1][8] |

| 2011 | Identification of itaconate as an endogenous metabolite in mammalian immune cells. | Unveiled its role in immunometabolism. | [1][9] |

Quantitative Overview: Production and Physicochemical Properties

The transition to microbial fermentation significantly improved the efficiency of itaconic acid production. Modern processes using Aspergillus terreus can achieve high titers, although they are still lower than those for other organic acids like citric acid. The physicochemical properties of itaconic acid and its esters are crucial for their diverse applications.

Table 1: Itaconic Acid Production Titers

| Microorganism | Substrate | Titer (g/L) | Reference |

| Aspergillus terreus | Glucose | >80 | [10] |

| Aspergillus terreus | Jatropha Seed Cake | 24.45 | [10] |

| Aspergillus terreus | Moringa oleifera Pod | 18.39 | [2] |

Table 2: Physicochemical Properties of Itaconic Acid and its Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L at 20°C) |

| Itaconic Acid | C₅H₆O₄ | 130.10 | 165-168 | Decomposes | 83.1 |

| Dimethyl Itaconate | C₇H₁₀O₄ | 158.15 | 37-41 | 208 | 35.1 |

| Diethyl Itaconate | C₉H₁₄O₄ | 186.21 | - | 228 | Insoluble |

| Dibutyl Itaconate | C₁₃H₂₂O₄ | 242.31 | - | 280 | Limited |

Seminal Experimental Protocols

The ability to reliably synthesize and evaluate itaconic acid and its derivatives is fundamental for research and development. This section provides detailed methodologies for key experiments.

Protocol 1: Fermentative Production of Itaconic Acid using Aspergillus terreus

This protocol outlines a typical lab-scale fermentation process for producing itaconic acid.

1. Microorganism and Inoculum Preparation:

-

Strain: Aspergillus terreus NRRL 1960.

-

Maintenance: Maintain the strain on potato dextrose agar (B569324) (PDA) slants at 4°C.

-

Inoculum: Prepare a spore suspension by washing a 6-day old PDA culture with sterile 0.01% (v/v) Tween 80 solution. Adjust the spore concentration to approximately 10⁶ spores/mL.[11]

2. Fermentation Medium:

-

The production medium per liter of distilled water consists of: 114 g sucrose (B13894) (or equivalent carbon source), 3 g NH₄NO₃, 0.1 g KH₂PO₄, 1 g MgSO₄·7H₂O, 0.008 g ZnSO₄·7H₂O, 0.015 g CuSO₄·7H₂O, 5 g CaCl₂·2H₂O, and 0.00167 g FeCl₃·6H₂O.[11]

-

Adjust the initial pH of the medium to 3.0 with 1M H₂SO₄.[11]

3. Fermentation Conditions:

-

Vessel: 500 mL Erlenmeyer flasks containing 100 mL of production medium.

-

Inoculation: Inoculate the medium with 5% (v/v) of the spore suspension.

-

Incubation: Incubate the flasks at 33°C on a rotary shaker at 200 rpm for 9-12 days.[11]

4. Downstream Processing:

-

Separate the fungal biomass from the fermentation broth by filtration.

-

The itaconic acid in the supernatant can be purified by crystallization.

Protocol 2: Synthesis of Dimethyl Itaconate

This protocol describes the acid-catalyzed esterification of itaconic acid to produce dimethyl itaconate.

1. Materials:

-

Itaconic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid or thionyl chloride

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

2. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in an excess of anhydrous methanol (a typical molar ratio of methanol to itaconic acid is 5:1 to 10:1).[12]

-

Slowly add a catalytic amount of concentrated sulfuric acid (4-8% by weight of itaconic acid) to the stirring solution.[12]

3. Reaction and Work-up:

-

Heat the mixture to reflux (approximately 65-70°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[13]

-

After completion, cool the mixture to room temperature.

-

Neutralize the excess acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.[12]

-

Remove the excess methanol using a rotary evaporator.[13]

-

Extract the aqueous residue with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dimethyl itaconate.[13]

4. Purification:

-

Purify the crude product by vacuum distillation or flash column chromatography to yield pure dimethyl itaconate.[12]

The Immunomodulatory Landscape: Itaconate's Role in Cellular Signaling

The discovery of itaconate as an endogenous metabolite in activated macrophages has opened a new frontier in immunometabolism.[1][9] Itaconate and its cell-permeable ester derivatives, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), have been shown to exert potent anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.

Itaconate's Impact on Macrophage Signaling

Activated macrophages undergo a metabolic shift to support their inflammatory functions. Itaconate, produced from the TCA cycle intermediate cis-aconitate by the enzyme Aconitate Decarboxylase 1 (ACOD1, also known as IRG1), acts as a crucial regulator in this process.[9][14]

Caption: Itaconate signaling pathways in macrophages.

One of the primary mechanisms of itaconate's action is the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of both the TCA cycle and the electron transport chain.[15] This inhibition leads to the accumulation of succinate, which can have pro-inflammatory effects, thus itaconate's action provides a negative feedback loop.

In the cytosol, itaconate acts as an electrophile and can directly modify proteins through a process called itaconation. A key target of itaconation is KEAP1 (Kelch-like ECH-associated protein 1), a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[16][17] By alkylating KEAP1, itaconate prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and anti-inflammatory genes.[16][17]

Furthermore, itaconate and its derivatives have been shown to inhibit other inflammatory signaling pathways, including the STING (stimulator of interferon genes) pathway, which is involved in the response to viral and bacterial infections, and the JAK1 (Janus kinase 1) pathway, which is crucial for cytokine signaling.[9][18][19]

Experimental Workflow for Investigating Itaconate's Immunomodulatory Effects

The following workflow outlines a general approach to studying the effects of itaconate or its esters on macrophage activation.

References

- 1. benchchem.com [benchchem.com]

- 2. nsmjournal.org.ng [nsmjournal.org.ng]

- 3. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

- 4. Itaconic acid - Wikipedia [en.wikipedia.org]

- 5. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. World market and biotechnological production of itaconic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 2155-60-4 | Benchchem [benchchem.com]

- 8. US3056829A - Process for making itaconic acid esters - Google Patents [patents.google.com]

- 9. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. media.neliti.com [media.neliti.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]

- 18. Metabolite itaconate in host immunoregulation and defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Bio-Derived Building Block: A Technical Guide to the Origin and Sustainability of Dibutyl Itaconate

Introduction: In the global shift towards a circular bioeconomy, the chemical industry is actively seeking sustainable alternatives to petroleum-derived monomers. Dibutyl itaconate (DBI), a versatile bio-based platform chemical, is emerging as a frontrunner in this transition.[1][2] Synthesized from renewable resources, DBI offers a compelling combination of performance and environmental stewardship, making it a focal point for researchers and developers in fields ranging from polymer chemistry to advanced materials. This technical guide provides an in-depth exploration of the bio-based origin of this compound, its sustainable production pathways, and the key data underpinning its environmental credentials.

Bio-Based Origin: From Biomass to this compound

The journey of this compound begins with biomass. Its synthesis is a multi-step process rooted in biotechnology and green chemistry. The primary precursor, itaconic acid (IA), is recognized by the U.S. Department of Energy as one of the top 12 most promising bio-based platform chemicals.[1][2][3]

Fermentative Production of Itaconic Acid

Itaconic acid is produced on a large scale through the fermentation of carbohydrates derived from renewable feedstocks like corn, sugarcane, or lignocellulosic biomass.[1][4][5] The dominant microorganism used in industrial fermentation is the fungus Aspergillus terreus.[2][5][6] This process involves the conversion of sugars, primarily glucose, into itaconic acid via the glycolysis pathway and a part of the tricarboxylic acid (TCA) cycle.[2] Researchers are also exploring genetically engineered microorganisms, such as Ustilago maydis, to improve yields and utilize a wider range of alternative feedstocks, including industrial and agricultural waste streams, which can lower manufacturing costs and enhance sustainability.[2][7][8]

dot

Figure 1: Bio-based Production Pathway of this compound.

Esterification to this compound

The second crucial step is the synthesis of this compound through the esterification of itaconic acid with n-butanol.[1] To maintain a fully bio-based profile, the n-butanol used in this reaction can also be produced from renewable resources through the Acetone-Butanol-Ethanol (ABE) fermentation process.[5] The esterification reaction involves the two carboxyl groups of itaconic acid reacting with the hydroxyl groups of n-butanol, yielding the diester (this compound) and water as a byproduct.[1]

Sustainability Profile and Green Chemistry Approaches

The sustainability of this compound is multifaceted, encompassing its renewable origins, the environmental impact of its synthesis, and its end-of-life characteristics.

Synthesis Methodologies and Catalysis

The method of catalysis in the esterification step is critical to the overall sustainability of DBI production.

-

Traditional Catalysis: Historically, strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) have been used.[1] However, these catalysts are corrosive, difficult to separate from the product, and can lead to environmental contamination.[9]

-

Green Catalysis: To address these drawbacks, significant research has focused on developing environmentally benign catalytic systems.

-

Solid Acid Catalysts: Strong acid ion exchange resins and hierarchical zeolites (e.g., H-BEA) are effective heterogeneous catalysts.[9][10] These catalysts are non-corrosive, easily separable for reuse, and can significantly reduce reaction times and energy consumption.[1][9]

-

Enzymatic Catalysis: Lipases have been successfully employed as biocatalysts for DBI synthesis.[1] Enzymatic routes offer high selectivity under mild reaction conditions, minimizing byproducts and energy use.[11]

-

dot

Figure 2: Conceptual Life Cycle of this compound.

Biodegradability and End-of-Life

Polymers derived from itaconic acid exhibit potential for biodegradability. Polyesters and polyanhydride networks based on itaconic acid have been shown to undergo hydrolytic degradation.[4][12][13] While specific long-term environmental degradation data for poly(this compound) is still an active area of research, the inherent presence of ester linkages in its polymer backbone suggests susceptibility to microbial and hydrolytic degradation, a significant advantage over many non-degradable petroleum-based plastics.[12]

Quantitative Data Summary

The efficiency of this compound production is a key factor in its economic and environmental viability. The following tables summarize key quantitative data from various studies.

Table 1: Itaconic Acid Production from Various Feedstocks

| Microorganism | Feedstock | Pretreatment | Itaconic Acid Titer (g/L) | Reference |

| Aspergillus terreus DSM 23,081 | Wheat Chaff | Alkaline (NaOH) & Enzymatic Saccharification | 27.7 | [3] |

| Aspergillus terreus DSM 23,081 | Glucose | - | 86.2 | [3] |

| Aspergillus terreus CICC 40,205 | Wheat Bran Hydrolysate | - | 49.65 | [3] |

| Ustilago maydis (genetically modified) | Pretreated Wooden Biomass | - | 0.48 g IA / g glucose (yield) | [3] |

| Ustilago maydis | Molasses | - | > 37 | [7] |

Table 2: Synthesis of this compound - Catalysts and Yields

| Catalyst | Reactant Ratio (IA:Butanol) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Hierarchical Zeolite (HTYK) | 1:10 | 120 | 6 | 93% (Yield) | [9] |

| Parent H-BEA Zeolite | 1:10 | 120 | 6 | 84% (Yield) | [9] |

| Strong Acid Ion Exchange Resin | 1:1.4 - 1:3 (mass ratio) | 90 - 130 | 2 - 8 | Not specified | [10] |

| Lipase | Not specified | 65 | 72 | 61.8% (Conversion) | [1][11] |

Experimental Protocols

Protocol for Itaconic Acid Fermentation (General)

-

Feedstock Pretreatment: Lignocellulosic biomass (e.g., wood chips, straw) undergoes physical and chemical pretreatment to release fermentable sugars like glucose and xylose.[2][3]

-

Inoculum Preparation: A culture of Aspergillus terreus or another suitable microorganism is grown in a nutrient-rich medium to prepare the inoculum.

-

Fermentation: The pretreated feedstock (sugar solution) is sterilized and transferred to a bioreactor. The pH, temperature (typically 30-37°C), and aeration are controlled. The inoculum is added to the bioreactor.

-

Production: The microorganism consumes the sugars and produces itaconic acid over a period of several days.[6]

-

Recovery and Purification: The fermentation broth is filtered to remove the biomass. The itaconic acid is then recovered and purified from the broth, typically through crystallization.[6]

Protocol for this compound Synthesis via Heterogeneous Catalysis

This protocol is based on the use of a hierarchical zeolite catalyst.[9]

-